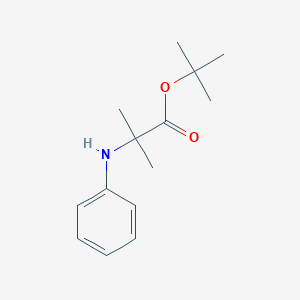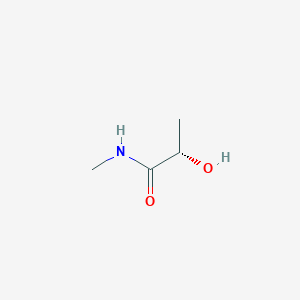![molecular formula C17H14N4O B2388758 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097929-14-9](/img/structure/B2388758.png)
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P2X7 receptor is a type of ionotropic purinergic receptor that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer. In
Wissenschaftliche Forschungsanwendungen
- Role of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide : This compound, along with its derivatives, can be incorporated into layered inorganic host materials. These host materials serve as carriers for transferring optical nonlinearity from the molecular level to macroscopic activity. The push–pull chromophores within the host layers contribute to enhanced nonlinear optical properties .
- Imatinib : N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide derivatives have structural similarities to imatinib, a widely used therapeutic agent for treating leukemia. Imatinib specifically inhibits tyrosine kinases, making it essential in leukemia management .
- Novel Compounds : Some derivatives of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide exhibit potent anti-fibrotic activities. For instance, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising results .
- Hydrogen Bonding : These studies revealed a dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space. The sulfo groups of the host layers also play a role in the arrangement .
- Diverse Amides : N-(pyridin-2-yl)amides, including those derived from N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide, have been synthesized using chemodivergent approaches. These compounds offer potential for various applications .
Nonlinear Optics and Push–Pull Chromophores
Leukemia Treatment
Anti-Fibrotic Activity
Computational Chemistry and Intercalation Studies
Chemodivergent Synthesis
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.
Mode of Action
It’s known that similar compounds inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide might interact with its targets in a way that inhibits their function, leading to the suppression of the organism’s growth.
Biochemical Pathways
Given its potential anti-tubercular activity , it may affect the pathways involved in the survival and proliferation of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been found to exhibit significant anti-tubercular activity with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that these compounds may have good bioavailability.
Result of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that this compound may have a similar effect.
Eigenschaften
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(14-4-2-1-3-5-14)21-12-15-16(20-11-10-19-15)13-6-8-18-9-7-13/h1-11H,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVTZEDHUGCKGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2388680.png)



![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2388687.png)
![N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2388691.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2388692.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2388693.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2388695.png)
![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)
